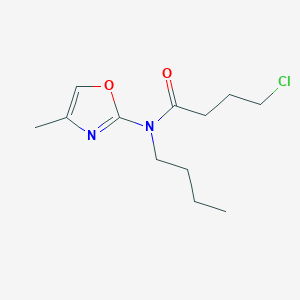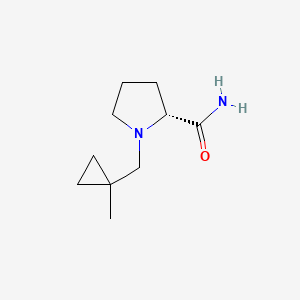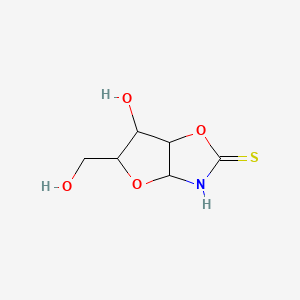
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is a complex organic compound with the molecular formula C6H9NO5S. This compound is characterized by its unique tetrahydrofuro[2,3-d]oxazole ring structure, which includes both hydroxyl and thione functional groups. It is often used in various chemical and biological research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted furan with an oxazole derivative in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Preparation of intermediates: Synthesis of hydroxymethyl-substituted furan and oxazole derivatives.
Cyclization reaction: Combining the intermediates in the presence of a thionating agent under controlled temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(3H)-one: Similar structure but with an oxazole ring instead of a thione group.
5-(Hydroxymethyl)furan-2(3H)-one: Lacks the oxazole ring but contains a furan ring with a hydroxymethyl group.
Uniqueness
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is unique due to the presence of both hydroxyl and thione functional groups within a tetrahydrofuro[2,3-d]oxazole ring structure. This combination of functional groups and ring structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56270-92-9 |
|---|---|
Fórmula molecular |
C6H9NO4S |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C6H9NO4S/c8-1-2-3(9)4-5(10-2)7-6(12)11-4/h2-5,8-9H,1H2,(H,7,12) |
Clave InChI |
YYLRCLKRHHPCAC-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C2C(O1)NC(=S)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


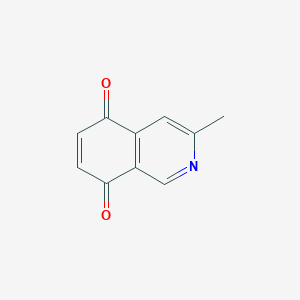
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
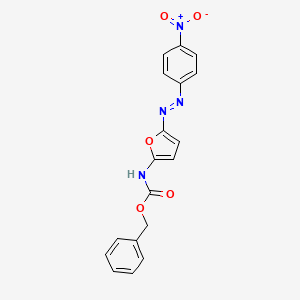
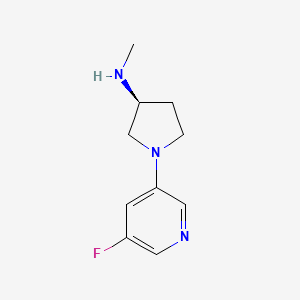
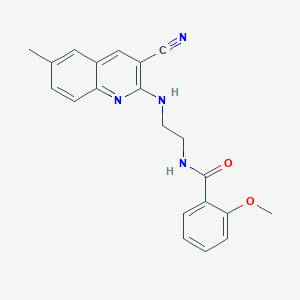
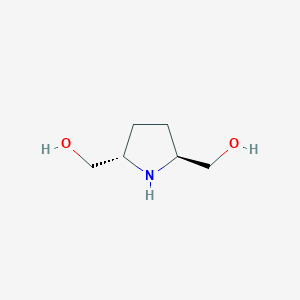

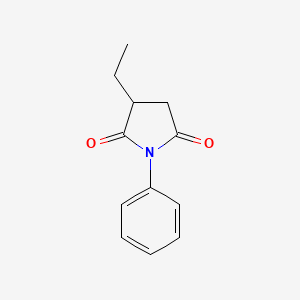

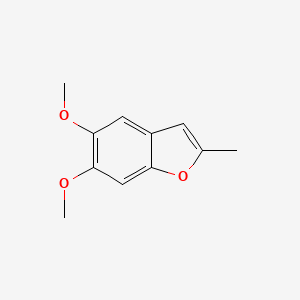
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
